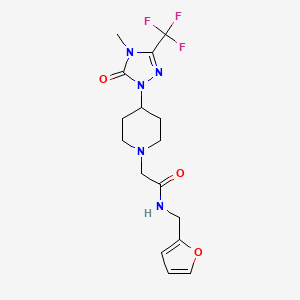
N-(furan-2-ylmethyl)-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C16H20F3N5O3 and its molecular weight is 387.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(furan-2-ylmethyl)-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a furan moiety, a piperidine ring, and a triazole derivative. The presence of trifluoromethyl and methyl groups enhances its pharmacological properties. The molecular formula is C19H22F3N5O, with a molecular weight of approximately 393.4 g/mol.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:
| Compound | Activity | MIC (μg/mL) | Reference |
|---|---|---|---|
| Triazole Derivative A | Antibacterial against S. aureus | 0.125 | |
| Triazole Derivative B | Antifungal against C. albicans | 2 |
The mechanism often involves the inhibition of key enzymes such as lanosterol 14α-demethylase (CYP51), which is crucial for fungal cell wall synthesis .
Anticancer Potential
Triazole derivatives have been explored for their anticancer properties. In vitro studies have demonstrated that certain triazole compounds can induce apoptosis in cancer cells by modulating various signaling pathways:
| Study | Cell Line | IC50 (μM) | Findings |
|---|---|---|---|
| Study A | HeLa (cervical cancer) | 10 | Induced apoptosis through caspase activation |
| Study B | MCF-7 (breast cancer) | 15 | Inhibited cell proliferation significantly |
These findings suggest that the triazole scaffold may serve as a promising lead in developing new anticancer agents .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been investigated. Triazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models:
| Compound | Model | Effectiveness |
|---|---|---|
| Triazole C | Rat model of arthritis | Significant reduction in swelling |
| Triazole D | Mouse model of colitis | Decreased cytokine levels |
These effects are attributed to the modulation of NF-kB signaling pathways .
Case Study 1: Antibacterial Efficacy
A study conducted on a series of triazole derivatives demonstrated that one compound exhibited an MIC value lower than commonly used antibiotics against resistant strains of E. coli and Klebsiella pneumoniae. This highlights the potential for developing new treatments for antibiotic-resistant infections .
Case Study 2: Cancer Cell Line Studies
In a comparative study involving multiple triazole derivatives, one specific compound showed superior efficacy in inhibiting the growth of various cancer cell lines compared to standard chemotherapeutics like doxorubicin. This suggests that modifications to the triazole structure can enhance biological activity significantly .
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N5O3/c1-22-14(16(17,18)19)21-24(15(22)26)11-4-6-23(7-5-11)10-13(25)20-9-12-3-2-8-27-12/h2-3,8,11H,4-7,9-10H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRLKLYXDQWQDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)CC(=O)NCC3=CC=CO3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














